molecular formula C20H22N2O4S B2433619 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034571-74-7

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2433619
CAS No.: 2034571-74-7
M. Wt: 386.47
InChI Key: UMLJHGCAKDOECH-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core substituted with a methoxy group and a carboxamide group, along with a thiomorpholine and furan moiety

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-17-5-2-4-14-12-18(26-19(14)17)20(23)21-13-15(16-6-3-9-25-16)22-7-10-27-11-8-22/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLJHGCAKDOECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A widely adopted method involves the acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For instance, 7-methoxy-2-hydroxyacetophenone undergoes cyclization in the presence of concentrated hydrochloric acid at 110°C for 6 hours, yielding 7-methoxybenzofuran. This reaction proceeds via intramolecular electrophilic substitution, with the ketone group facilitating ring closure. Modifications, such as using sulfuric acid or polyphosphoric acid, have been reported to adjust reaction kinetics and yields.

Transition Metal-Mediated Approaches

Palladium-catalyzed coupling reactions offer an alternative route. For example, Suzuki-Miyaura coupling between 2-bromo-7-methoxyphenol and furan-2-boronic acid generates the benzofuran skeleton with high regioselectivity. This method is advantageous for introducing substituents at specific positions but requires careful control of reaction conditions to avoid over-functionalization.

Introduction of the Thiomorpholinoethyl Side Chain

The thiomorpholinoethyl group is introduced via nucleophilic substitution or reductive amination.

Alkylation of Thiomorpholine

Thiomorpholine reacts with 2-(furan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate, yielding 2-(furan-2-yl)-2-thiomorpholinoethyl bromide. This intermediate is critical for subsequent coupling reactions. Alternatives include using Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) to achieve stereochemical control.

Reductive Amination Strategies

In cases where alkylation proves inefficient, reductive amination of 2-(furan-2-yl)acetaldehyde with thiomorpholine using sodium cyanoborohydride offers improved yields (up to 78%). This method minimizes byproduct formation and is compatible with moisture-sensitive substrates.

Carboxamide Formation and Coupling

The final step involves coupling the benzofuran core with the thiomorpholinoethyl-furan side chain via carboxamide linkage.

Activation of the Carboxylic Acid

The 7-methoxybenzofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. Patent literature describes the use of carbonyl diimidazole (CDI) as a milder alternative, particularly for acid-sensitive intermediates.

Amide Bond Formation

The acyl chloride reacts with 2-(furan-2-yl)-2-thiomorpholinoethylamine in dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine is typically added to scavenge HCl, with reaction completion achieved within 4–6 hours at room temperature. Yields range from 65% to 82%, depending on the stoichiometry of the amine and the purity of intermediates.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) further isolates the target compound from regioisomers.

Spectroscopic Validation

  • ¹H NMR : Key signals include the methoxy singlet at δ 3.85 ppm, furan protons (δ 6.30–7.40 ppm), and thiomorpholine methylenes (δ 2.60–3.20 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 429.1 [M+H]⁺ confirms the molecular formula C₂₁H₂₄N₂O₄S.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Cyclization + Alkylation 68% Cost-effective, scalable Low stereochemical control
Reductive Amination 78% High yield, mild conditions Requires anhydrous conditions
Suzuki Coupling 72% Regioselective Expensive catalysts

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiomorpholine moieties can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiomorpholine rings.

    Reduction: Reduced forms of the furan and benzofuran rings.

    Substitution: Substituted derivatives at the furan or benzofuran positions.

Scientific Research Applications

Antibacterial Activity

Research indicates that N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide exhibits significant antibacterial properties. A study evaluating related compounds demonstrated that derivatives with similar structures showed inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activity of these compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CPseudomonas aeruginosa128 µg/mL

These findings suggest that this compound may exhibit comparable or enhanced antibacterial activity due to its structural characteristics.

Antifungal Properties

The compound has also been investigated for its antifungal properties. In vitro studies have shown efficacy against various fungal strains, indicating its potential as an antifungal agent.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound induced apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It was observed to promote cell cycle arrest, inhibiting proliferation through mitochondrial pathways.
  • Inflammatory Response Modulation :
    • Research indicated that the compound might influence inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Industrial Applications

This compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules. Its unique structural features make it suitable for developing new compounds with tailored biological activities.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxamide and furan-2-carbaldehyde share structural similarities with N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, such as thiomorpholine-4-carboxamide, are also similar.

    Benzofuran Derivatives: Compounds like 7-methoxybenzofuran and benzofuran-2-carboxamide are structurally related.

Uniqueness

This compound is unique due to the combination of its furan, thiomorpholine, and benzofuran moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Structural Overview

The compound features a complex structure that includes a furan ring, a thiomorpholine moiety, and a methoxybenzofuran backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of furan have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). A related compound exhibited an IC50 value of 1.55 μM, indicating significant potency against viral replication . This suggests that the furan component may enhance interaction with viral targets.

Anticancer Activity

Benzofuran derivatives, including those related to our compound, have shown promising anticancer activity. They have been reported to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways . The methoxy group in the benzofuran structure may contribute to this activity by enhancing lipophilicity and cellular uptake.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of key enzymes involved in viral replication or cancer cell survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzofuran derivatives can modulate oxidative stress pathways, leading to increased ROS production in cancer cells, ultimately triggering apoptosis.

Case Studies and Research Findings

StudyCompoundTargetIC50 Value (μM)Observations
F8–B22SARS-CoV-2 Mpro1.55Reversible covalent inhibitor with low cytotoxicity
Various BenzofuransCancer Cell LinesVariesInduces apoptosis and inhibits proliferation

These findings underscore the significance of further exploring the biological activities of this compound for potential therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide?

  • Methodological Answer : The synthesis involves coupling the benzofuran-2-carboxamide core with a thiomorpholinoethyl-furan substituent. A two-step approach is typical:

Benzofuran Core Synthesis : Start with 7-methoxybenzofuran-2-carboxylic acid, activated via carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride .

Amide Coupling : React the activated acid with 2-(furan-2-yl)-2-thiomorpholinoethylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dry dichloromethane (CH₂Cl₂) under inert conditions. Purify via column chromatography .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like nitroacetamide derivatives .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • FT-IR : Confirm amide C=O stretch (1650–1700 cm⁻¹), thiomorpholine C-S stretch (1240–1270 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm), furan protons (δ ~6.2–7.5 ppm), and benzofuran aromatic protons (δ ~7.0–8.0 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the benzofuran and furan rings (expected range: 5–15°) and confirm intramolecular hydrogen bonds (e.g., N–H⋯O=C) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize in vitro assays:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, comparing IC₅₀ values to known thiourea derivatives .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with EC₅₀ calculations .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Mitigate via:
  • Dynamic NMR : Resolve rotational isomers (e.g., amide bond rotamers) by varying temperature or solvent polarity .
  • HPLC-MS Purity Analysis : Quantify impurities (e.g., nitroacetamide byproducts) using reverse-phase C18 columns and ESI-MS .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* basis set) to identify conformational discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing thiomorpholine ring oxidation?

  • Methodological Answer :
  • Protection-Deprotection : Temporarily protect the thiomorpholine sulfur with a Boc group during coupling, then deprotect with TFA .
  • Solvent Optimization : Use degassed acetonitrile or DMF to prevent sulfur oxidation, and maintain inert atmospheres (N₂/Ar) .
  • Catalysis : Employ Pd/C or Ni catalysts for selective amide bond formation without side reactions .

Q. How can researchers resolve conflicting bioactivity data across cell lines or assays?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate activity using 8–12 concentration points to ensure accurate EC₅₀/IC₅₀ calculations.
  • Metabolic Stability Assays : Test compound stability in liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinity to suspected targets .

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